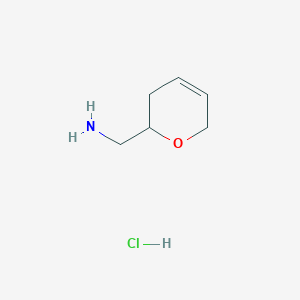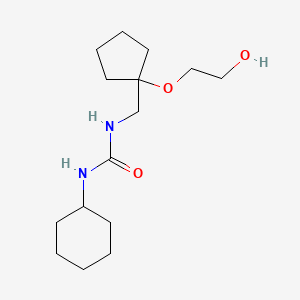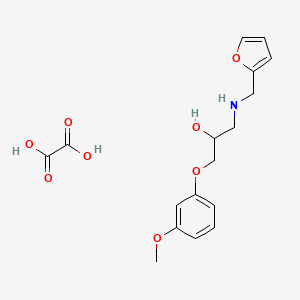
6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, also known as MSP-68, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MSP-68 is a pyridazinone derivative that has been shown to exhibit potent inhibitory activity against various kinases, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Piperazine Derivatives in Drug Metabolism
Piperazine rings are a common feature in pharmaceutical compounds, influencing their pharmacokinetic and pharmacodynamic properties. For example, the metabolism of piperazine-substituted phenothiazine drugs leads to the formation of various metabolites through degradation processes. These metabolites have been studied for their presence in different biological specimens, highlighting the importance of understanding metabolic pathways in drug development and therapeutic efficacy (Breyer, Gaertner, & Prox, 1974) source.
Role in Cancer Research
Heterocyclic amines, structurally related to the compound , are known carcinogens found in cooked meats and other food products. Studies on these compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provide valuable insights into dietary risk factors for cancer. Research into how these compounds form, their presence in the human diet, and their metabolization by human and microbial enzymes contributes to our understanding of cancer etiology and prevention strategies (Vanhaecke et al., 2008) source.
Antimicrobial Applications
The antimicrobial properties of certain piperazine derivatives, such as 3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, underscore the potential of similar compounds in developing new antimicrobial agents. These studies can lead to the identification of novel mechanisms of action and applications in combating microbial resistance (Fukushima et al., 2023) source.
Pharmacokinetics and Pharmacodynamics
Investigations into the pharmacokinetics and pharmacodynamics of compounds like E3024, a dipeptidyl peptidase-IV inhibitor, illustrate the significance of these studies in drug development. Understanding how compounds are absorbed, metabolized, and excreted, along with their interactions at the target sites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects (Takeuchi et al., 2013) source.
properties
IUPAC Name |
6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-23(21,22)20-10-8-19(9-11-20)14-6-5-13(17-18-14)16-12-4-2-3-7-15-12/h2-7H,8-11H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCERSXVMRHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

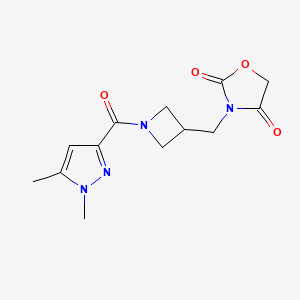


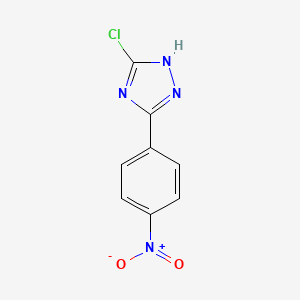
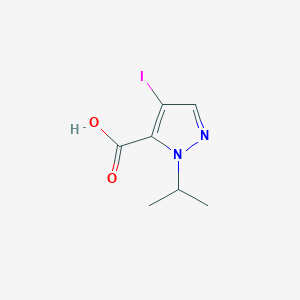
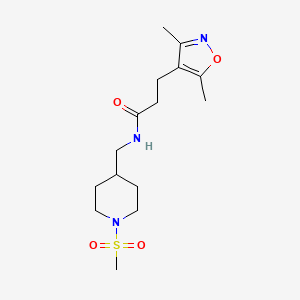
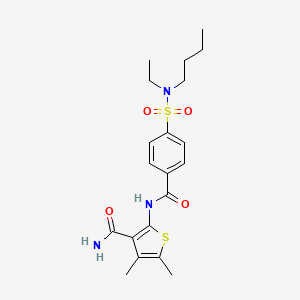
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)
![3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride](/img/structure/B2693098.png)
